N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide
Description
N-{[1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a 1,2,3-triazole moiety substituted with a 4-fluorophenyl group. This structure combines the electron-deficient thiophene ring with the triazole’s hydrogen-bonding capacity, making it a promising scaffold for drug discovery.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)triazol-4-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4OS/c15-10-3-5-12(6-4-10)19-9-11(17-18-19)8-16-14(20)13-2-1-7-21-13/h1-7,9H,8H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFCAECGIGXNHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=CN(N=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne, catalyzed by copper(I) ions.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable carbonyl compound.
Coupling Reactions: The final step involves coupling the triazole and thiophene rings through a carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Efficacy in Different Cancer Types
The compound has been evaluated against multiple cancer cell lines, showcasing varying degrees of efficacy:
- Breast Cancer : Inhibition of cell growth and invasion was reported, with mechanisms involving reactive oxygen species production and cell cycle arrest .
- Lung Cancer : Studies indicate potential effectiveness against non-small cell lung cancer, with significant growth inhibition observed .
- Other Tumors : The compound has also been tested against various human tumor cells with promising results in inhibiting their growth .
Bacterial Inhibition
N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide has shown antibacterial activity against several pathogenic bacteria. Its derivatives have been synthesized and tested for efficacy against Gram-positive and Gram-negative bacteria. For example:
- Staphylococcus aureus : Significant inhibition was observed.
- Escherichia coli : The compound demonstrated effective antibacterial properties .
Mechanism of Antimicrobial Action
The antimicrobial action is believed to be linked to the disruption of bacterial cell walls and interference with metabolic pathways essential for bacterial survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiophene ring or the triazole moiety can significantly influence biological activity.
| Substituent | Activity Type | Effectiveness |
|---|---|---|
| Hydroxyl Group | Antioxidant | Moderate |
| Methyl Group | Antitumor | High |
| Amino Group | Antibacterial | Significant |
Case Study: Breast Cancer Treatment
In a controlled study involving breast cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell proliferation, with a mean GI50 value indicating significant effectiveness compared to conventional therapies .
Case Study: Antimicrobial Efficacy
A series of derivatives were synthesized from this compound and tested against clinical isolates of Staphylococcus aureus and E. coli. The results showed that certain derivatives exhibited enhanced antibacterial activity due to structural modifications that increased hydrophilicity and reduced toxicity .
Mechanism of Action
The mechanism of action of N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Research Findings and Implications
- Anticancer Activity : The parent compound’s mechanism involves ROS-mediated apoptosis, similar to ZQL-4c, but with a simpler structure for easier synthesis .
- Structural Optimization : Replacing the thiophene with a benzamide () or adding sulfamoyl groups (compound 6v) shifts activity from anticancer to anti-inflammatory .
- Synthetic Challenges : Lower purity in nitrothiophene analogs () underscores the need for improved synthetic protocols for fluorinated derivatives .
Biological Activity
N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C22H25FN4O
- Molecular Weight : 380.5 g/mol
- IUPAC Name : N-[[1-(4-fluorophenyl)triazol-4-yl]methyl]-2-[4-(2-methylpropyl)phenyl]propanamide
- Canonical SMILES : CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCC2=CN(N=N2)C3=CC=C(C=C3)F
These structural features contribute to its potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
- Signal Pathway Modulation : It has been shown to affect critical signaling pathways such as Notch-AKT, which are involved in cell proliferation and survival .
Table 1: Summary of Biological Activities
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a derivative known as ZQL-4c demonstrated significant efficacy against breast cancer cells by inducing cell cycle arrest and apoptosis. The compound increased reactive oxygen species (ROS) production and inhibited key signaling pathways associated with cancer progression .
Case Study: Breast Cancer Inhibition
In a study focusing on the compound's effects on breast cancer cells:
- Cell Proliferation : ZQL-4c reduced cell proliferation significantly.
- Apoptosis Induction : The compound triggered apoptosis through ROS-mediated pathways.
This suggests that the triazole moiety plays a crucial role in enhancing the anticancer properties of the compound.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity Results
| Pathogen | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|
| Staphylococcus aureus | 20 | 83.3 |
| Bacillus subtilis | 19 | 82.6 |
| Escherichia coli | 16 | 64.0 |
| Pseudomonas aeruginosa | 17 | 73.9 |
These results indicate that the compound could serve as a lead structure for developing new antibacterial agents .
Q & A
Q. Optimization Tips :
- Use TLC to monitor reaction progress and column chromatography (silica gel, ethyl acetate/hexane) for purification .
- Adjust stoichiometry (1:1.2 alkyne:azide) to minimize unreacted starting material .
Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
Q. Basic Characterization Protocol
- NMR Spectroscopy :
- ¹H NMR confirms substituent integration (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, triazole-CH₂ at δ 4.5–5.0 ppm) .
- ¹³C NMR identifies carbonyl (C=O, ~165 ppm) and triazole/quaternary carbons .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ~370–375 Da) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups .
Q. Advanced Methods :
- X-ray Crystallography resolves 3D conformation and hydrogen-bonding patterns, critical for SAR studies .
How does the presence of the 4-fluorophenyl and triazole moieties influence the compound's biological activity?
Q. Basic Structure-Activity Insights
- 4-Fluorophenyl : Enhances lipophilicity and metabolic stability via fluorine’s electronegativity, improving membrane permeability .
- Triazole : Acts as a hydrogen-bond acceptor, facilitating interactions with kinase ATP-binding pockets (e.g., MAPK1) .
- Thiophene Carboxamide : Stabilizes π-π stacking with aromatic residues in target proteins .
Validation : Compare bioactivity of analogs lacking fluorine or triazole using kinase inhibition assays .
What in vitro assays are recommended to evaluate the compound's potential kinase inhibitory activity?
Q. Basic Screening Workflow
- Kinase Inhibition Assays : Use recombinant MAPK1 enzyme with ATP-Glo™ luminescence to measure IC₅₀ values .
- Cell Proliferation Assays : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT or CellTiter-Glo®, correlating inhibition with MAPK pathway modulation .
Controls : Include staurosporine (broad kinase inhibitor) and vehicle-treated cells .
How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of this compound?
Q. Advanced SAR Strategy
- Substituent Variation :
- Replace 4-fluorophenyl with other halogens (Cl, Br) or electron-withdrawing groups to assess potency .
- Modify the triazole-CH₂ linker length (e.g., ethylene, propylene) to optimize binding geometry .
- Bioisosteric Replacement : Substitute thiophene with furan or pyrrole to evaluate heterocycle tolerance .
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
What computational methods are suitable for predicting the binding mode of this compound with target enzymes like MAPK1?
Q. Advanced Modeling Approaches
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into MAPK1’s ATP-binding site (PDB: 3SA0) .
- Molecular Dynamics (MD) : Run 100 ns simulations (AMBER/CHARMM) to assess binding stability and key interactions (e.g., triazole-Lys71 hydrogen bonds) .
- Free Energy Calculations : Apply MM-GBSA to estimate binding affinity ΔG .
Validation : Compare computational predictions with mutagenesis data (e.g., Lys71Ala mutation reduces potency) .
How can metabolic stability and pharmacokinetic properties be assessed for this compound in preclinical studies?
Q. Advanced ADME Profiling
- Microsomal Stability : Incubate with human liver microsomes (HLM) and measure half-life via LC-MS/MS .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- In Vivo PK : Administer intravenously/orally to rodents; collect plasma for LC-MS analysis to determine AUC, Cₘₐₓ, and t₁/₂ .
Optimization : Introduce PEGylation or prodrug strategies if poor bioavailability is observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
